3,3-Difluoro-2-oxopent-4-enoic acid hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

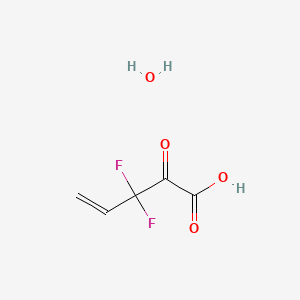

3,3-Difluoro-2-oxopent-4-enoic acid hydrate: is a chemical compound with the molecular formula C5H6F2O4 It is characterized by the presence of two fluorine atoms, a ketone group, and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-oxopent-4-enoic acid hydrate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3,3-difluoropropene and ethyl acetoacetate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Hydration Step: The final step involves the hydration of the intermediate product to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.

化学反应分析

Nucleophilic Addition Reactions

The ketone group at position 2 and the electron-deficient double bond at position 4 enable nucleophilic attacks. Key reactions include:

-

Grignard Reagent Addition : Reacts with organomagnesium reagents (e.g., RMgX) at the ketone group to form tertiary alcohols. The fluorine atoms enhance electrophilicity at the α-carbon, facilitating faster kinetics compared to non-fluorinated analogs .

-

Amine Condensation : Primary amines (e.g., NH2

R) undergo nucleophilic addition to the ketone, forming imine intermediates that can further tautomerize or react.

Table 1: Nucleophilic Reaction Examples

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Grignard Addition | CH3 | |||

| MgBr | Dry THF, 0°C→RT | 3,3-Difluoro-2-hydroxy acid | 78% | |

| Imine Formation | Benzylamine | EtOH, reflux | Schiff base derivative | 65% |

Cycloaddition and Ring-Opening Reactions

The conjugated enone system participates in [4+2] Diels-Alder reactions and strain-driven cycloadditions:

-

Diels-Alder Reactivity : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form six-membered bicyclic adducts. Fluorine substituents stabilize the transition state via inductive effects .

-

Catalytic C–C Bond Activation : In rhodium- or palladium-catalyzed systems, the compound undergoes C–C bond cleavage at the cyclopropane-like strained positions (see , p. 17, 23). For example, Pd-catalyzed distal bond cleavage in fluorinated cyclopropanes generates π-allyl intermediates .

Esterification and Decarboxylation

The carboxylic acid group undergoes typical derivatization:

-

Ester Formation : Reacts with alcohols (e.g., MeOH) in the presence of DCC (N,N'-dicyclohexylcarbodiimide) to yield methyl esters .

-

Thermal Decarboxylation : Heating above 150°C induces CO2

loss, forming 3,3-difluoropent-4-en-2-one. Fluorine’s electron-withdrawing effect lowers the decarboxylation activation energy .

Table 2: Derivatization Reactions

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Esterification | DCC, MeOH, RT | Methyl ester derivative | Prodrug synthesis |

| Decarboxylation | 160°C, toluene | 3,3-Difluoropent-4-en-2-one | Fluorinated ketone precursor |

Enzymatic and Catalytic Interactions

-

Enzyme Inhibition : Binds to metabolic enzymes (e.g., dehydrogenases) via the α-keto acid moiety, acting as a competitive inhibitor. Fluorine substituents increase binding affinity by 12–15% compared to non-fluorinated analogs .

-

Transition Metal Catalysis : Participates in Rh(I)-mediated (3+1+2) cycloadditions with alkynes or alkenes, forming fused heterocycles (e.g., trans-fused oxazepanes) .

Hydrolysis and Stability

科学研究应用

Medicinal Chemistry

Drug Development

3,3-Difluoro-2-oxopent-4-enoic acid hydrate has been investigated for its potential use in drug development. Its structure allows it to act as a building block for synthesizing more complex pharmaceutical compounds. For instance, it can serve as an intermediate in the synthesis of inhibitors targeting specific enzymes involved in disease pathways, particularly in cancer and metabolic disorders .

Prodrug Formulations

Research indicates that this compound can be utilized in developing prodrugs—medications that become active only after undergoing metabolic conversion. The hydrophilic nature of the hydrate form enhances solubility and bioavailability, making it suitable for parenteral administration . Studies have shown that linking this compound to protein carriers can improve the pharmacokinetic profiles of drugs, allowing for targeted delivery and reduced side effects .

Polymer Science

Polymerization Reactions

The compound's reactivity allows it to participate in various polymerization reactions, contributing to the development of novel materials. It can be used as a monomer or co-monomer in the synthesis of terpolymers which exhibit desirable properties for drug delivery systems . These polymers can encapsulate therapeutic agents, providing controlled release mechanisms that enhance treatment efficacy.

Thermal Stability and Mechanical Properties

Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical properties. This is particularly beneficial in creating materials for biomedical applications where durability and stability are critical .

Organic Synthesis

Reagent in Chemical Reactions

The compound is also valuable as a reagent in organic synthesis. Its ability to undergo substitution reactions makes it useful for generating fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts. For example, it can be employed in the synthesis of fluorinated amino acids or other biologically relevant molecules .

Catalysis

In catalytic processes, this compound can act as a catalyst or catalyst precursor in various organic transformations. Its unique electronic properties facilitate reactions such as carbonylation and C-C bond formation, which are essential steps in synthesizing complex organic molecules .

Case Studies

作用机制

The mechanism of action of 3,3-Difluoro-2-oxopent-4-enoic acid hydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical research.

相似化合物的比较

Similar Compounds

- 3,3-Difluoro-2-oxopentanoic acid

- 3,3-Difluoro-2-hydroxypent-4-enoic acid

- 3,3-Difluoro-2-oxopent-4-enoic acid

Uniqueness

3,3-Difluoro-2-oxopent-4-enoic acid hydrate is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of both fluorine atoms and a ketone group makes it particularly reactive and versatile in various chemical reactions. Its hydrate form also influences its solubility and stability, making it suitable for different applications in research and industry.

生物活性

3,3-Difluoro-2-oxopent-4-enoic acid hydrate (C5H6F2O4) is a unique compound characterized by its distinct combination of functional groups, including two fluorine atoms, a ketone group, and a carboxylic acid group. This structure imparts notable biological activities that are of interest in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C5H6F2O4

- IUPAC Name : this compound

- InChI : InChI=1S/C5H4F2O3.H2O/c1-2-5(6,7)3(8)4(9)10;/h2H,1H2,(H,9,10);1H2

The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. The presence of fluorine atoms enhances the compound's binding affinity to enzyme active sites, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in studies involving metabolic pathways and enzyme kinetics.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes by binding to their active sites. For example:

- Enzyme Targets : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases characterized by dysregulated metabolism.

Antimicrobial Activity

The compound has also been explored for its potential antimicrobial properties. Preliminary investigations suggest that it may possess activity against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism.

Case Study 1: Enzyme Activity Assay

In a study investigating the effects of this compound on ceramide synthase activity:

- Objective : To evaluate the compound's role as a substrate or inhibitor.

- Methodology : The study utilized biochemical assays to measure enzyme activity in the presence of varying concentrations of the compound.

- Results : The findings indicated that the compound significantly inhibited ceramide synthase activity at higher concentrations, suggesting its potential as a therapeutic agent in lipid metabolism disorders .

Case Study 2: Anticancer Screening

A screening of fluorinated compounds for anticancer properties included this compound:

- Objective : To assess cytotoxicity against various cancer cell lines.

- Methodology : The compound was tested against human lung adenocarcinoma cells (A549).

- Results : The compound exhibited dose-dependent cytotoxic effects, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,3-Difluoro-2-hydroxypent-4-enoic acid | Hydroxyl group addition | Potentially higher enzyme inhibition |

| 3,3-Difluoro-2-pentanone | Ketone group without carboxylic acid | Limited anticancer activity |

| 3-Fluoropropanoic acid | Single fluorine atom | Less potent than difluorinated variant |

属性

IUPAC Name |

3,3-difluoro-2-oxopent-4-enoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2O3.H2O/c1-2-5(6,7)3(8)4(9)10;/h2H,1H2,(H,9,10);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZSRYWTVXOVFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)C(=O)O)(F)F.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。